molecular formula C16H9Cl3N2O2 B3473802 3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B3473802
M. Wt: 367.6 g/mol
InChI Key: OPIFRSZQLBFKSC-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains multiple chloro groups and a phenyl group, which is a ring of six carbon atoms, often represented as “Ph” in chemical structures .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrrole and phenyl precursors. The exact method would depend on the specific reactions used to introduce the chloro and amino groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the pyrrole and phenyl groups) would contribute to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the chloro and amino groups. These functional groups are often involved in reactions with nucleophiles and electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its molecular structure. The presence of the chloro groups might make the compound more dense and less soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. The presence of the chloro groups suggests that it could be harmful if inhaled, ingested, or in contact with skin .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential uses. For example, it could be investigated as a potential pharmaceutical or as a building block for the synthesis of other complex molecules .

Properties

IUPAC Name

3-chloro-4-(3,4-dichloroanilino)-1-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl3N2O2/c17-11-7-6-9(8-12(11)18)20-14-13(19)15(22)21(16(14)23)10-4-2-1-3-5-10/h1-8,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFRSZQLBFKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
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3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione
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Reactant of Route 6
3-chloro-4-[(3,4-dichlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione

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